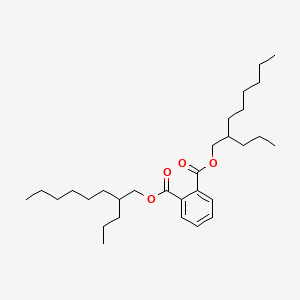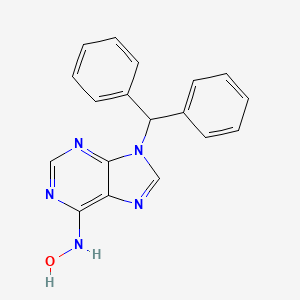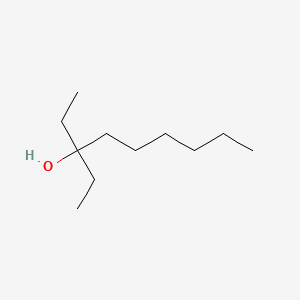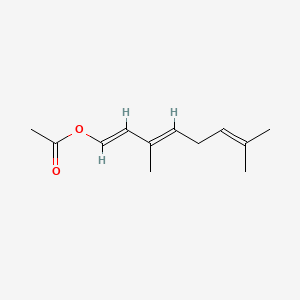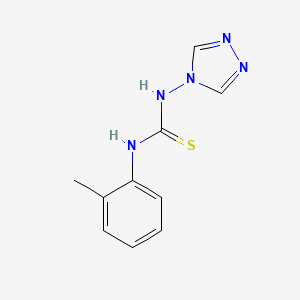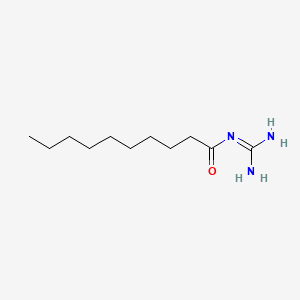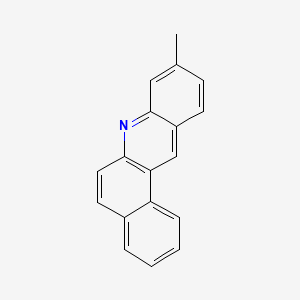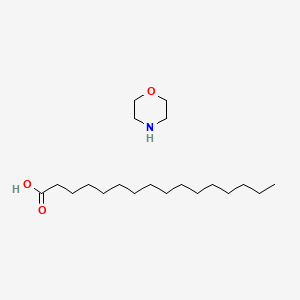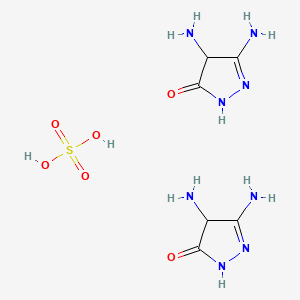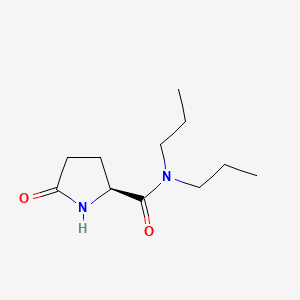
Quinolinol, 5-chloro-7-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinolinol, 5-chloro-7-iodo-, typically involves halogenation reactions. One common method includes the iodination of 5-chloro-8-hydroxyquinoline. The reaction conditions often involve the use of iodine and a suitable oxidizing agent in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high purity and yield. The reaction is carefully controlled to prevent over-iodination and to maintain the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Quinolinol, 5-chloro-7-iodo-, can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form various hydroquinone derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinol derivatives.
Aplicaciones Científicas De Investigación
Quinolinol, 5-chloro-7-iodo-, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Quinolinol, 5-chloro-7-iodo-, involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts metal homeostasis, which is crucial in various biological processes. In neurodegenerative diseases, it helps in reducing oxidative stress and amyloid plaque formation by redistributing metal ions . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with microbial metal-dependent enzymes .
Comparación Con Compuestos Similares
5-Chloro-8-hydroxyquinoline: Shares similar metal-binding properties but lacks the iodine atom, making it less effective in certain applications.
8-Hydroxyquinoline: A parent compound with broad applications but without the enhanced biological activities conferred by halogenation.
7-Iodo-5-chloroxine: Another halogenated derivative with similar properties but different substitution patterns.
Uniqueness: Quinolinol, 5-chloro-7-iodo-, stands out due to its dual halogenation, which enhances its metal-binding affinity and biological activities. This makes it particularly effective in applications requiring strong metal chelation and antimicrobial properties .
Propiedades
Número CAS |
12167-26-9 |
|---|---|
Fórmula molecular |
C9H5ClINO |
Peso molecular |
305.50 g/mol |
Nombre IUPAC |
5-chloro-7-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClINO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13) |
Clave InChI |
JFLGQBLGIWVUNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC2=C1C(=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



